Neurokinin antagonist 1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

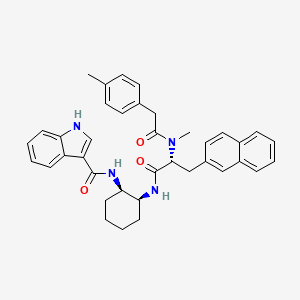

Fórmula molecular |

C38H40N4O3 |

|---|---|

Peso molecular |

600.7 g/mol |

Nombre IUPAC |

N-[(1R,2S)-2-[[(2R)-2-[methyl-[2-(4-methylphenyl)acetyl]amino]-3-naphthalen-2-ylpropanoyl]amino]cyclohexyl]-1H-indole-3-carboxamide |

InChI |

InChI=1S/C38H40N4O3/c1-25-15-17-26(18-16-25)23-36(43)42(2)35(22-27-19-20-28-9-3-4-10-29(28)21-27)38(45)41-34-14-8-7-13-33(34)40-37(44)31-24-39-32-12-6-5-11-30(31)32/h3-6,9-12,15-21,24,33-35,39H,7-8,13-14,22-23H2,1-2H3,(H,40,44)(H,41,45)/t33-,34+,35-/m1/s1 |

Clave InChI |

JXDKAWGCUBTYFX-GVBYMILNSA-N |

SMILES isomérico |

CC1=CC=C(C=C1)CC(=O)N(C)[C@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@H]4CCCC[C@H]4NC(=O)C5=CNC6=CC=CC=C65 |

SMILES canónico |

CC1=CC=C(C=C1)CC(=O)N(C)C(CC2=CC3=CC=CC=C3C=C2)C(=O)NC4CCCCC4NC(=O)C5=CNC6=CC=CC=C65 |

Origen del producto |

United States |

Foundational & Exploratory

The Ascent of a New Class: A Technical Guide to the History and Discovery of Neurokinin 1 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of Neurokinin 1 (NK1) receptor antagonists represent a significant milestone in pharmacotherapy, particularly in the management of chemotherapy-induced nausea and vomiting (CINV). This technical guide provides an in-depth exploration of the historical context, discovery process, and key experimental methodologies that led to the establishment of this important class of drugs. We will delve into the core scientific principles, from the initial identification of Substance P to the intricate signaling pathways of its receptor and the rational design of its antagonists. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, comparative quantitative data, and visual representations of key biological and experimental processes to aid researchers and professionals in the field of drug development.

A Historical Odyssey: From Substance P to the First Antagonists

The journey to the development of NK1 receptor antagonists began in 1931 with the discovery of "Substance P" (SP) by Ulf von Euler and John H. Gaddum in equine brain and intestine extracts.[1] This peptide was noted for its potent vasodilatory and smooth muscle-contracting properties.[1] However, the purification and sequencing of SP proved to be a formidable challenge, taking several decades to accomplish. A significant breakthrough came in the 1960s with the discovery of a family of nonmammalian peptides, termed tachykinins, that shared a common C-terminal sequence and exhibited similar biological activities to SP.[1] This discovery provided crucial clues that eventually led to the successful purification and sequencing of SP in 1971.[1]

The subsequent identification of two other mammalian tachykinins, Neurokinin A (NKA) and Neurokinin B (NKB), in the mid-1980s, paved the way for the characterization of their corresponding receptors.[1] In 1984, the three distinct tachykinin receptors were officially named the NK1, NK2, and NK3 receptors.[1] The cloning of the NK1 receptor in 1991 was a pivotal moment, opening the door for targeted drug discovery.[2]

Early efforts in the 1980s focused on developing peptide-based antagonists derived from the structure of Substance P.[1][3] While these initial compounds were instrumental in elucidating the physiological roles of the NK1 receptor, they were plagued by poor selectivity, low potency, limited bioavailability, and rapid degradation, rendering them unsuitable for clinical use.[1][3] This led to a strategic shift in the pharmaceutical industry towards the discovery of non-peptide antagonists. In 1991, a major breakthrough occurred when three pharmaceutical companies, including Pfizer, unveiled the first non-peptide NK1 receptor antagonists.[1][3] This marked the dawn of a new era in NK1 receptor pharmacology and set the stage for the development of clinically viable drugs.

The Rise of the "-pitants": Key Neurokinin 1 Receptor Antagonists

The development of non-peptide antagonists, colloquially known as "-pitants," revolutionized the therapeutic landscape for CINV. The following section provides an overview of the key antagonists that have reached the market or have been in late-stage clinical development.

Aprepitant (B1667566): The Pioneer

Aprepitant (Emend®) was the first NK1 receptor antagonist to receive marketing approval from the U.S. Food and Drug Administration (FDA) in 2003 for the prevention of acute and delayed CINV.[1][4] Its development by Merck was a landmark achievement, validating the NK1 receptor as a therapeutic target for emesis.[1] Aprepitant is administered orally and is often used in combination with a 5-HT3 receptor antagonist and a corticosteroid.[5]

Fosaprepitant (B1673561): The Intravenous Prodrug

To address the needs of patients who are unable to take oral medications, an intravenous prodrug of aprepitant, fosaprepitant (Ivemend®), was developed and approved in 2008.[3][6] Fosaprepitant is rapidly converted to aprepitant in the body, providing a parenteral alternative with a similar efficacy and safety profile.[3][7]

Rolapitant: The Long-Acting Antagonist

Rolapitant (Varubi®) is a highly selective NK1 receptor antagonist with a significantly longer half-life of approximately 180 hours.[1][8] This prolonged duration of action allows for a single oral dose to provide coverage against both acute and, notably, delayed CINV.[1] Rolapitant was approved by the FDA in 2015.[1]

Netupitant: A Combination Approach

Netupitant is another potent and selective NK1 receptor antagonist with a long half-life of around 90 hours.[9][10] It is available in a fixed-dose oral combination with the 5-HT3 receptor antagonist palonosetron (B1662849) (Akynzeo®), offering a convenient single-capsule option for the prevention of both acute and delayed CINV.[10]

Casopitant: A Candidate in Development

Casopitant is a novel NK1 receptor antagonist that has undergone extensive clinical investigation.[11][12] While its development has faced some challenges, it has demonstrated efficacy in preventing CINV in clinical trials.[12]

Quantitative Data Presentation

The following table summarizes key quantitative data for the prominent NK1 receptor antagonists, allowing for a direct comparison of their binding affinities and pharmacokinetic properties.

| Compound | Target | Binding Affinity (Ki) | Half-Life (t½) | Oral Bioavailability |

| Aprepitant | Human NK1 Receptor | ~0.1 - 0.9 nM[13] | ~9 - 13 hours[14] | ~60 - 65%[6][14] |

| Fosaprepitant | Human NK1 Receptor | 1.2 nM (as aprepitant)[15] | N/A (prodrug) | N/A (intravenous) |

| Rolapitant | Human NK1 Receptor | 0.66 nM[4] | ~169 - 183 hours[1] | Nearly 100%[1] |

| Netupitant | Human NK1 Receptor | 0.95 nM[16] | ~80 - 96 hours[9][17] | ~63 - 87%[18] |

| Casopitant | Ferret Brain NK1 Receptor | ~0.1 nM[19] | Not readily available | Not readily available |

Experimental Protocols

This section provides detailed methodologies for key experiments that have been instrumental in the discovery and characterization of NK1 receptor antagonists.

Neurokinin 1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor.

Materials:

-

Cell membranes expressing the human NK1 receptor

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mg/mL bovine serum albumin (BSA), and protease inhibitors (e.g., bacitracin, leupeptin, chymostatin)

-

Radioligand: [3H]-Substance P (specific activity ~40-80 Ci/mmol)

-

Non-specific binding control: Unlabeled Substance P (1 µM)

-

Test compounds (NK1 receptor antagonists) at various concentrations

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a 96-well plate, add the following in triplicate:

-

50 µL of assay buffer (for total binding) or 1 µM unlabeled Substance P (for non-specific binding) or test compound at various concentrations.

-

50 µL of [3H]-Substance P at a final concentration of ~0.5 nM.

-

100 µL of cell membrane preparation (containing ~10-20 µg of protein).

-

-

Incubation: Incubate the plates at room temperature for 60 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filters using a filtration apparatus.

-

Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Transfer the filters to scintillation vials, add 5 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model of Cisplatin-Induced Emesis in Ferrets

The ferret is a well-established animal model for studying CINV due to its emetic reflex, which is similar to that of humans.

Animals:

-

Male ferrets (Mustela putorius furo) weighing 1-1.5 kg.

Procedure:

-

Acclimatization: Acclimatize the ferrets to the experimental conditions for at least one week prior to the study.

-

Drug Administration:

-

Administer the test NK1 receptor antagonist (or vehicle control) via the desired route (e.g., oral, intraperitoneal, intravenous) at a predetermined time before cisplatin (B142131) challenge.

-

Administer cisplatin (5-10 mg/kg, intraperitoneal or intravenous) to induce emesis.

-

-

Observation: Observe the animals continuously for a defined period (e.g., 4-8 hours for acute emesis, and up to 72 hours for delayed emesis).

-

Data Collection: Record the number of retches and vomits for each animal. A retch is defined as a rhythmic contraction of the abdominal muscles without the expulsion of gastric contents, while a vomit is a forceful expulsion of gastric contents.

-

Data Analysis: Compare the number of emetic episodes in the drug-treated groups to the vehicle-treated control group. Calculate the percentage inhibition of emesis. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the anti-emetic effect.

Visualizing the Core Concepts

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows central to the discovery of NK1 receptor antagonists.

Conclusion and Future Directions

The discovery of NK1 receptor antagonists stands as a testament to the power of persistent scientific inquiry and rational drug design. From the initial characterization of Substance P to the development of highly selective and potent non-peptide antagonists, this journey has transformed the management of CINV and improved the quality of life for countless cancer patients. The detailed experimental protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers seeking to build upon this legacy.

Future research in this area may focus on several key aspects. The development of novel NK1 receptor antagonists with improved pharmacokinetic profiles or alternative delivery mechanisms remains an active area of investigation. Furthermore, the role of the NK1 receptor in other physiological and pathological processes, such as pain, inflammation, and mood disorders, continues to be explored, suggesting that the therapeutic potential of this class of drugs may extend far beyond its current applications. The continued application of the rigorous experimental approaches outlined in this guide will be essential in unlocking the full therapeutic promise of targeting the Neurokinin 1 receptor.

References

- 1. Rolapitant - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Netupitant/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aprepitant | C23H21F7N4O3 | CID 135413536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic evaluation of fosaprepitant dimeglumine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Profile of netupitant/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Profile of netupitant/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting (CINV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of casopitant, a novel NK-1 antagonist, on the pharmacokinetics of ondansetron and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orpdl.org [orpdl.org]

- 15. Pharmacokinetic evaluation of fosaprepitant dimeglumine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to Neurokinin 1 Receptor Signaling Pathways in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core signaling pathways of the Neurokinin 1 Receptor (NK1R) in the central nervous system. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the molecular mechanisms, experimental methodologies, and quantitative data associated with NK1R signaling.

Introduction

The Neurokinin 1 Receptor (NK1R), a member of the G protein-coupled receptor (GPCR) superfamily, is the primary receptor for the neuropeptide Substance P (SP).[1] Widely distributed throughout the central and peripheral nervous systems, the SP/NK1R system is a key player in a multitude of physiological and pathological processes, including pain transmission, neuroinflammation, mood, and emesis.[2][3][4] The receptor's significant role in these functions has made it an attractive therapeutic target for a range of neurological and psychiatric disorders.[5]

NK1R exists in two main isoforms: a full-length 407-amino acid version and a truncated 311-amino acid form, which lacks a significant portion of the C-terminal tail.[6][7] This structural difference leads to distinct signaling capabilities, with the full-length isoform being more efficient in mediating downstream signaling events.[6][7]

Upon activation by Substance P, the NK1R initiates a cascade of intracellular events through two primary mechanisms: G protein-dependent signaling and β-arrestin-dependent signaling. These pathways ultimately lead to the modulation of various cellular functions.

Core Signaling Pathways

The activation of NK1R by Substance P triggers a conformational change in the receptor, enabling it to couple with and activate heterotrimeric G proteins, primarily of the Gq/11 and Gs subtypes.[8][9] This initiates distinct downstream signaling cascades. Additionally, NK1R signaling is regulated by β-arrestin-mediated pathways, which are crucial for receptor desensitization, internalization, and signaling to other pathways.[10]

Gq/11-Protein Coupled Signaling

The canonical signaling pathway for NK1R involves its coupling to Gq/11 proteins.[6][8] This interaction leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][11] IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6] The subsequent increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC).[8] Activated PKC can then phosphorylate a variety of downstream targets, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2][8] This pathway is centrally involved in neuronal excitation and neuroinflammation.[2]

Gs-Protein Coupled Signaling

In addition to Gq/11 coupling, NK1R can also activate Gs proteins.[8][9] This interaction stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8][12] cAMP acts as a second messenger and activates protein kinase A (PKA).[13] PKA, in turn, can phosphorylate various intracellular proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.[13] The Gs pathway is often associated with neuromodulatory functions.

β-Arrestin-Mediated Signaling and Receptor Internalization

Upon agonist binding and subsequent phosphorylation of the NK1R's intracellular domains by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[14] This recruitment has two major consequences:

-

Desensitization: β-arrestin binding sterically hinders the coupling of G proteins to the receptor, leading to a termination of G protein-mediated signaling, a process known as desensitization.[11]

-

Internalization: β-arrestins act as adaptor proteins, linking the NK1R to components of the endocytic machinery, such as clathrin and AP-2.[15][16] This facilitates the internalization of the receptor-ligand complex into clathrin-coated vesicles.[15] Following internalization, the receptor can be either dephosphorylated and recycled back to the plasma membrane for resensitization or targeted for degradation in lysosomes.

Furthermore, β-arrestins can act as signal transducers themselves. By serving as scaffolds, they can assemble and activate signaling complexes, including components of the ERK1/2 MAPK pathway, independently of G protein activation.[17] This β-arrestin-mediated ERK activation can have distinct spatial and temporal characteristics compared to G protein-mediated activation, leading to different cellular outcomes.

Quantitative Data on Ligand-Receptor Interactions

The affinity and potency of various ligands for the NK1R are critical parameters in drug development. The following tables summarize key quantitative data for selected NK1R agonists and antagonists.

Table 1: Binding Affinities (Ki) of NK1R Antagonists

| Compound | Ki (nM) | Species | Reference |

| Aprepitant (B1667566) | 0.1 | Human | [15] |

| L-733,060 | 0.8 | Human | [MCE] |

| CP-99,994 | - | - | - |

| SR140333 | 0.74 | - | [MCE] |

| RP-67580 | 2.9 | - | [MCE] |

| Vofopitant | 9.5 (rat), 10.6 (human) | Rat, Human | [18] |

Table 2: Potency (EC50/IC50) of NK1R Ligands

| Ligand | Assay | EC50/IC50 (nM) | Cell Line | Reference |

| Substance P | Ca2+ Mobilization | 7.41 | HEK293 | [13] |

| Substance P | cAMP Accumulation | ~15.8 | HEK293 | [19] |

| Septide | Receptor Endocytosis | 8.5 | Myenteric Neurons | [20] |

| Aprepitant | Inhibition of HIV infection | ~5000 | MDM | [21] |

| DOTA-[Thi8,Met(O2)11]SP | Ca2+ Mobilization | 3.31 | - | [13] |

Key Experimental Protocols

The study of NK1R signaling pathways relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the affinity of ligands for the NK1R.

Objective: To measure the binding of a radiolabeled ligand to the NK1R and determine the binding affinity (Kd) and receptor density (Bmax) or the inhibitory constant (Ki) of unlabeled competitors.

Materials:

-

Cell membranes expressing NK1R

-

Radioligand (e.g., [3H]Substance P)

-

Unlabeled ligands (for competition assays)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing NK1R in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Incubation: In a microplate, incubate the cell membranes with a fixed concentration of radioligand. For competition assays, also include varying concentrations of the unlabeled test compound.

-

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand will be trapped on the filter.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the ligand concentration. For saturation binding, use non-linear regression to determine Kd and Bmax. For competition binding, determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the production of inositol phosphates, a downstream product of Gq/11 signaling.

Objective: To quantify the accumulation of IP3 in response to NK1R activation.

Materials:

-

Cells expressing NK1R

-

[3H]myo-inositol

-

Agonist (e.g., Substance P)

-

LiCl solution

-

Dowex AG1-X8 resin

-

Scintillation counter and fluid

Procedure:

-

Cell Labeling: Culture cells in a medium containing [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Stimulation: Pre-incubate the labeled cells with LiCl (to inhibit inositol monophosphatase) and then stimulate with the agonist for a defined period.

-

Extraction: Terminate the reaction and extract the inositol phosphates using a suitable method (e.g., perchloric acid precipitation).

-

Separation: Separate the different inositol phosphates (IP1, IP2, IP3) by anion-exchange chromatography using a Dowex resin column.

-

Quantification: Elute the inositol phosphates and measure the radioactivity of the fractions using a scintillation counter.

-

Data Analysis: Express the results as the amount of [3H]inositol phosphates accumulated relative to the total [3H]inositol incorporated into the lipids.

cAMP Accumulation Assay

This assay measures the production of cyclic AMP, a downstream product of Gs signaling.

Objective: To quantify the accumulation of cAMP in response to NK1R activation.

Materials:

-

Cells expressing NK1R

-

Agonist (e.g., Substance P)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., ELISA, HTRF, or radioimmunoassay)

Procedure:

-

Cell Plating: Seed cells in a multi-well plate and allow them to adhere.

-

Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation, and then stimulate with the agonist for a defined period.

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay format (e.g., ELISA or HTRF) or a radioimmunoassay.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the samples and express the results as fold-increase over basal levels.

β-Arrestin Recruitment Assay

This assay measures the translocation of β-arrestin to the activated NK1R.

Objective: To monitor the interaction between NK1R and β-arrestin upon agonist stimulation.

Materials:

-

Cells co-expressing a tagged NK1R (e.g., with a luciferase or fluorescent protein fragment) and a tagged β-arrestin (with the complementary fragment).

-

Agonist (e.g., Substance P)

-

Plate reader capable of detecting the specific signal (e.g., luminescence or fluorescence).

Procedure:

-

Cell Plating: Seed the engineered cells in a multi-well plate.

-

Stimulation: Add the agonist to the cells to induce NK1R activation and β-arrestin recruitment.

-

Detection: After a defined incubation period, measure the signal generated by the interaction of the tagged proteins (e.g., luminescence from reconstituted luciferase or FRET/BRET signal).

-

Data Analysis: Plot the signal intensity as a function of the agonist concentration to determine the EC50 for β-arrestin recruitment.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the activation of the ERK1/2 MAPK pathway.

Objective: To measure the level of phosphorylated ERK1/2 in response to NK1R activation.

Materials:

-

Cells expressing NK1R

-

Agonist (e.g., Substance P)

-

Cell lysis buffer

-

SDS-PAGE gels and electrophoresis equipment

-

Western blot transfer apparatus

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Stimulation: Culture cells to the desired confluency, serum-starve them, and then stimulate with the agonist for various time points.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated ERK1/2. Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal loading.

-

Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.

Conclusion

The Neurokinin 1 Receptor is a multifaceted signaling hub in the central nervous system, utilizing both G protein-dependent and β-arrestin-mediated pathways to exert its diverse physiological effects. A thorough understanding of these intricate signaling networks, supported by robust experimental methodologies and quantitative data, is paramount for the successful development of novel therapeutics targeting the NK1R for the treatment of a wide array of neurological and psychiatric disorders. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of NK1R signaling and to design and interpret experiments aimed at modulating its activity.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System | JNEUROLOGY [jneurology.com]

- 4. Tachykinin receptor 1 - Wikipedia [en.wikipedia.org]

- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Substance P-induced trafficking of beta-arrestins. The role of beta-arrestins in endocytosis of the neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. EMDB-13141: Human Neurokinin 1 receptor (NK1R) substance P Gs complex - Yorodumi [pdbj.org]

- 13. researchgate.net [researchgate.net]

- 14. Desensitization of the Neurokinin-1 Receptor (NK1-R) in Neurons: Effects of Substance P on the Distribution of NK1-R, Gαq/11, G-Protein Receptor Kinase-2/3, and β-Arrestin-1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neurokinin 1 receptor signaling in endosomes mediates sustained nociception and is a viable therapeutic target for prolonged pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Neurokinin receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 19. mdpi.com [mdpi.com]

- 20. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacologic rationale for the NK1R antagonist, aprepitant as adjunctive therapy in HIV - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endogenous Ligands of the Neurokinin 1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neurokinin 1 (NK1) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical mediator of a wide array of physiological and pathophysiological processes. Its activation by endogenous tachykinin peptides is implicated in pain transmission, inflammation, neurogenic inflammation, and emesis.[1][2] Consequently, the NK1 receptor has emerged as a significant therapeutic target for a range of clinical applications. This technical guide provides a comprehensive overview of the primary endogenous ligands for the NK1 receptor, their binding affinities, the signaling pathways they initiate, and detailed experimental protocols for their characterization.

Endogenous Ligands for the Neurokinin 1 Receptor

The primary endogenous ligands for the NK1 receptor belong to the tachykinin family of neuropeptides. These peptides share a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity.[3]

The principal endogenous ligands include:

-

Substance P (SP): The highest affinity endogenous ligand for the NK1 receptor.[1][2] It is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.

-

Neurokinin A (NKA): While preferentially binding to the NK2 receptor, NKA also binds to the NK1 receptor with lower affinity than Substance P.[4]

-

Neuropeptide K (NPK) and Neuropeptide γ (NPγ): These are N-terminally extended forms of Neurokinin A, derived from the same preprotachykinin-A gene as Substance P and Neurokinin A.[1][5][6]

-

Endokinins (EKA, EKB, EKC, EKD): A more recently discovered group of tachykinins encoded by the TAC4 gene.[7]

-

Hemokinin-1 (HK-1): Also encoded by the TAC4 gene, HK-1 is another endogenous ligand for the NK1 receptor.[7]

Quantitative Binding Affinity of Endogenous Ligands

The binding affinities of these endogenous ligands for the human NK1, NK2, and NK3 receptors have been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Ligand | NK1 Receptor Ki (nM) | NK2 Receptor Ki (nM) | NK3 Receptor Ki (nM) |

| Substance P (SP) | 0.13 | 560 | >1000 |

| Neurokinin A (NKA) | 23 | 2.8 | 130 |

| Neurokinin B (NKB) | 110 | 1200 | 1.3 |

| Endokinin A/B (EKA/B) | 0.19 | 120 | 500 |

| Endokinin C (EKC) | >1000 | >1000 | >1000 |

| Endokinin D (EKD) | >1000 | >1000 | >1000 |

| Human Hemokinin-1 (hHK-1) | 0.175 | 560 | - |

Data compiled from Bellucci et al., 2002 and Page et al., 2003.[7]

Signaling Pathways of the Neurokinin 1 Receptor

Upon activation by its endogenous ligands, the NK1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The NK1 receptor primarily couples to two main G protein pathways:

-

Gq/11 Pathway: This is the canonical signaling pathway for the NK1 receptor. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). This pathway is central to many of the physiological effects of NK1 receptor activation, including neuronal excitation and smooth muscle contraction.

-

Gs Pathway: The NK1 receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase (AC). Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, activating protein kinase A (PKA), which in turn phosphorylates various downstream targets.

Caption: NK1 Receptor Signaling Pathways.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands for the NK1 receptor.

1. Membrane Preparation:

-

Culture cells expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, add the cell membrane preparation.

-

For total binding, add a radiolabeled NK1 receptor ligand (e.g., [3H]-Substance P).

-

For non-specific binding, add the radiolabeled ligand and a high concentration of a non-labeled NK1 receptor antagonist.

-

For competition binding, add the radiolabeled ligand and varying concentrations of the test compound.

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For competition assays, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium following NK1 receptor activation.

1. Cell Preparation:

-

Culture cells expressing the human NK1 receptor.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

2. Assay Performance:

-

Transfer the dye-loaded cells to a microplate reader equipped with a fluorometer.

-

Establish a baseline fluorescence reading.

-

Add the test compound (agonist) to the cells.

-

Measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.

3. Data Analysis:

-

Quantify the peak fluorescence response for each concentration of the agonist.

-

Plot the response against the log concentration of the agonist to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Caption: Calcium Mobilization Assay Workflow.

Inositol Monophosphate (IP1) Accumulation Assay

This assay provides a more direct measure of Gq/11 pathway activation by quantifying the accumulation of a downstream metabolite of IP3.

1. Cell Stimulation:

-

Culture cells expressing the human NK1 receptor in a 96-well plate.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of IP1.

-

Add varying concentrations of the test agonist and incubate to allow for IP1 accumulation.

2. Detection:

-

Lyse the cells.

-

Detect the accumulated IP1 using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology. In this format, a labeled IP1 analog competes with the cellular IP1 for binding to an anti-IP1 antibody.

3. Data Analysis:

-

The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.

-

Plot the HTRF signal against the log concentration of the agonist to determine the EC50 value.

cAMP Accumulation Assay

This assay measures the activation of the Gs pathway by quantifying the production of cAMP.

1. Cell Stimulation:

-

Culture cells expressing the human NK1 receptor in a 96-well plate.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test agonist and incubate.

2. Detection:

-

Lyse the cells.

-

Measure the intracellular cAMP levels using a variety of methods, including competitive immunoassays (e.g., ELISA or HTRF) or reporter gene assays where the expression of a reporter gene is under the control of a cAMP-responsive element.

3. Data Analysis:

-

Plot the measured signal (e.g., absorbance, fluorescence, or luminescence) against the log concentration of the agonist to determine the EC50 value.

Conclusion

The Neurokinin 1 receptor and its endogenous ligands represent a complex and vital signaling system with significant implications for human health and disease. A thorough understanding of the binding and functional characteristics of these ligands is essential for the development of novel therapeutics targeting this receptor. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

- 1. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Blueprint: A Technical Guide to NK1 Receptor Antagonist Pharmacophore Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P (SP), is a G-protein coupled receptor (GPCR) implicated in a wide array of physiological and pathophysiological processes.[1] Its role in pain transmission, inflammation, emesis, and mood disorders has made it a compelling target for therapeutic intervention. The development of non-peptide NK1 receptor antagonists has been a significant focus of medicinal chemistry, leading to the successful launch of drugs like aprepitant (B1667566) for chemotherapy-induced nausea and vomiting.[2][3] Central to the discovery of novel and potent NK1 receptor antagonists is a thorough understanding of their pharmacophore – the essential three-dimensional arrangement of chemical features that enables a molecule to bind to and block the receptor. This technical guide provides an in-depth exploration of the NK1 receptor antagonist pharmacophore, detailing the key structural motifs, experimental protocols for its characterization, and the computational workflows employed in its identification.

NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by its endogenous ligand, Substance P, primarily initiates a signaling cascade through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses.

Core Pharmacophore Features of Non-Peptide NK1 Receptor Antagonists

Through extensive structure-activity relationship (SAR) studies and computational modeling, a consensus pharmacophore model for non-peptide NK1 receptor antagonists has emerged. This model typically comprises several key features:

-

Two Aromatic Rings: These are crucial for establishing hydrophobic and potential π-π stacking interactions within the receptor binding pocket. One ring often interacts with a hydrophobic pocket, while the other engages with different residues.

-

A Central Scaffold: This component, frequently a piperidine (B6355638) or a related cyclic system, serves to orient the aromatic rings in the correct spatial arrangement for optimal receptor binding.

-

Hydrogen Bond Acceptor(s): One or more hydrogen bond acceptors are generally present on the central scaffold or its substituents. These are critical for forming hydrogen bonds with specific amino acid residues in the binding site, thereby anchoring the antagonist.

-

Hydrophobic/Lipophilic Groups: The overall lipophilicity of the molecule plays a significant role in its ability to access the binding site, which is located within the transmembrane domain of the receptor.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the in vitro activities of a series of 4,4-disubstituted piperidine NK1 receptor antagonists, highlighting the impact of various substitutions on their binding affinity.

| Compound | R1 | R2 | hNK1 IC50 (nM)[4] |

| 1 | H | 3,5-bis(trifluoromethyl)benzyl ether | 0.95 |

| 2 | Acyl | 3,5-bis(trifluoromethyl)benzyl ether | 5.3 |

| 3 | Sulfonyl | 3,5-bis(trifluoromethyl)benzyl ether | 5.7 |

| 4 | H | 3,5-dichlorobenzyl ether | 15 |

| 5 | H | 3,5-dimethylbenzyl ether | 25 |

| 6 | H | 2-methoxybenzyl ether | >1000 |

| 7 | H | Benzyl ether | >1000 |

Data compiled from Stevenson et al. (1998).[4]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound for the NK1 receptor by measuring its ability to displace a radiolabeled ligand.

1. Materials:

-

Cell membranes expressing the human NK1 receptor (e.g., from CHO or HEK293 cells).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, and protease inhibitors.

-

Radioligand: [³H]-Substance P.

-

Non-specific binding control: High concentration of unlabeled Substance P.

-

Test compounds at various concentrations.

-

Glass fiber filters.

-

Filtration apparatus and scintillation counter.

2. Protocol:

-

Reaction Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-Substance P (at a concentration close to its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled Substance P).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly separate the bound from free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by an NK1 receptor agonist.

1. Materials:

-

Cells stably expressing the human NK1 receptor (e.g., CHO or HEK293).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

NK1 receptor agonist (e.g., Substance P).

-

Test compounds at various concentrations.

-

Fluorescence plate reader with automated injection capabilities.

2. Protocol:

-

Cell Plating: Seed the NK1 receptor-expressing cells into a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.

-

Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of the test compound.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Agonist Stimulation: Inject a fixed concentration of the NK1 receptor agonist (e.g., Substance P) into each well and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: Determine the peak fluorescence response for each well. Plot the response as a function of the antagonist concentration and determine the IC50 value.

Computational Pharmacophore Identification Workflow

Computational methods play a pivotal role in the identification and refinement of pharmacophore models. A typical ligand-based workflow is outlined below.

Conclusion

The identification and characterization of the NK1 receptor antagonist pharmacophore is a cornerstone of rational drug design in this therapeutic area. By integrating data from SAR studies, in vitro assays, and computational modeling, researchers can build a comprehensive understanding of the molecular features required for potent and selective antagonism. The detailed methodologies and workflows presented in this guide provide a robust framework for the discovery and optimization of novel NK1 receptor antagonists, ultimately paving the way for the development of new medicines to address a range of unmet medical needs.

References

- 1. Advances in the research and application of neurokinin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. selectscience.net [selectscience.net]

The Tachykinin Receptor Family: A Comprehensive Technical Guide to Ligand Selectivity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the tachykinin receptor family, their endogenous ligands, and the principles of ligand selectivity. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular pharmacology and signaling mechanisms of these important G protein-coupled receptors (GPCRs). This guide includes structured data on ligand binding affinities, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this complex receptor system.

Introduction to the Tachykinin System

The tachykinin family of neuropeptides and their receptors are key players in a wide array of physiological and pathological processes.[1] The system is primarily composed of three well-characterized receptors—the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors—and their preferred endogenous peptide ligands: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), respectively.[2] These receptors belong to the rhodopsin-like (Class A) family of G protein-coupled receptors (GPCRs) and are involved in diverse functions including pain transmission, inflammation, smooth muscle contractility, and mood regulation.[2][3]

The endogenous tachykinin peptides all share a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, which is crucial for their biological activity and allows for a degree of cross-reactivity between the receptors.[1][4] However, the N-terminal regions of the peptides contribute to their receptor selectivity.[3] Understanding the nuances of ligand-receptor interactions and the subsequent signaling cascades is paramount for the rational design of selective agonists and antagonists with therapeutic potential.

Tachykinin Receptor Subtypes and Ligand Selectivity

The three tachykinin receptors exhibit preferential, but not exclusive, binding to their endogenous ligands. The selectivity of these interactions is a critical determinant of their distinct physiological roles.

-

NK1 Receptor: Shows the highest affinity for Substance P.[4]

-

NK2 Receptor: Preferentially binds Neurokinin A.[2]

-

NK3 Receptor: Has the highest affinity for Neurokinin B.[2]

This selectivity is not absolute, and the peptides can activate other tachykinin receptors, albeit at lower potencies.[4] The development of selective non-peptide antagonists has been instrumental in dissecting the specific functions of each receptor subtype.[5][6]

Quantitative Ligand Binding Affinities

The following tables summarize the binding affinities (Ki in nM) and functional potencies (IC50 in nM) of various endogenous and synthetic ligands for the human tachykinin receptors. This data is essential for comparing the selectivity profiles of different compounds.

Table 1: Binding Affinities (Ki, nM) of Tachykinin Receptor Ligands

| Ligand | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |

| Endogenous Agonists | |||

| Substance P | ~1 | >1000 | >1000 |

| Neurokinin A | ~100 | ~10 | >1000 |

| Neurokinin B | >1000 | >1000 | ~1.5 |

| Selective Antagonists | |||

| Aprepitant (NK1) | 0.1-0.2 | >1000 | >1000 |

| Saredutant (NK2) | >1000 | ~26 | >1000 |

| SB-222200 (NK3) | >100,000 | 250 | 4.4 |

| SR 142801 (NK3) | >1000 | >1000 | 1.2 |

Note: Ki values are approximate and can vary depending on the experimental conditions and tissue/cell type used.

Table 2: Functional Antagonist Potencies (IC50, nM) at Tachykinin Receptors

| Antagonist | Target Receptor | IC50 (nM) |

| CP-99,994 | NK1 | 0.3-1.0 |

| MEN 11420 | NK2 | 4.4 |

| Osanetant (SR142801) | NK3 | 1.0-5.0 |

| SB-222200 | NK3 | 18.4 (NKB-induced Ca2+ mobilization)[5] |

Tachykinin Receptor Signaling Pathways

Upon agonist binding, tachykinin receptors undergo a conformational change that facilitates their interaction with intracellular heterotrimeric G proteins. All three receptor subtypes primarily couple to G proteins of the Gq/11 family, initiating a canonical signaling cascade that leads to an increase in intracellular calcium.[2] The NK2 receptor has also been shown to couple to Gs, which can modulate cAMP levels.[2]

Gq/11-Mediated Signaling Pathway

The activation of Gq/11 by tachykinin receptors leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream effector proteins, leading to diverse cellular responses.

Experimental Protocols

The characterization of ligand binding and functional activity at tachykinin receptors relies on a variety of in vitro assays. The following sections provide detailed methodologies for two of the most common experimental approaches.

Radioligand Binding Assay

Radioligand binding assays are a gold standard for determining the affinity (Ki) of unlabeled compounds for a receptor. This is typically achieved through competitive binding experiments where the unlabeled test compound competes with a radiolabeled ligand for binding to the receptor.

4.1.1. Materials and Reagents

-

Cell Membranes: Membranes prepared from cells or tissues endogenously or recombinantly expressing the tachykinin receptor of interest (e.g., CHO or HEK293 cells).

-

Radioligand: A high-affinity, receptor-selective radiolabeled ligand (e.g., [3H]Substance P for NK1, [125I]NKA for NK2, or [125I][MePhe7]NKB for NK3).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Unlabeled Ligands: Test compounds and a known high-affinity unlabeled ligand for determining non-specific binding.

-

96-well Plates: For incubation.

-

Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Filtration Apparatus: To separate bound from free radioligand.

-

Scintillation Counter: To measure radioactivity.

4.1.2. Detailed Protocol

-

Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

A range of concentrations of the unlabeled test compound.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add a high concentration of a known unlabeled ligand.

-

A fixed concentration of the radioligand (typically at or below its Kd value).

-

The cell membrane preparation.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

Calcium mobilization assays are functional assays that measure the increase in intracellular calcium concentration following receptor activation. These assays are widely used to determine the potency (EC50) of agonists and the potency (IC50) of antagonists.

4.2.1. Materials and Reagents

-

Cells: Live cells expressing the tachykinin receptor of interest (e.g., HEK293 or CHO cells).

-

Cell Culture Medium: Appropriate for the cell line.

-

Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Calcium-sensitive Fluorescent Dye: e.g., Fluo-4 AM or Fura-2 AM.

-

Probenecid: An anion-exchange inhibitor that prevents the efflux of the dye from the cells.

-

Agonists and Antagonists: Test compounds.

-

Black-walled, clear-bottom 96- or 384-well plates: To minimize background fluorescence.

-

Fluorescence Plate Reader with kinetic reading capability: e.g., a FLIPR (Fluorescent Imaging Plate Reader).

4.2.2. Detailed Protocol

-

Cell Plating: Seed the cells into the microplates and allow them to adhere and grow overnight.

-

Dye Loading:

-

Prepare the dye loading solution by dissolving the calcium-sensitive dye in assay buffer, often containing probenecid.

-

Remove the cell culture medium from the wells and add the dye loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be de-esterified.

-

-

Assay Procedure:

-

Place the plate in the fluorescence plate reader.

-

For agonist testing:

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of the agonist to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity over time.

-

-

For antagonist testing:

-

Pre-incubate the cells with varying concentrations of the antagonist for a specific period.

-

Establish a baseline fluorescence reading.

-

Add a fixed concentration of a known agonist (typically its EC80).

-

Immediately begin kinetic measurement of fluorescence intensity.

-

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

For agonist testing: Plot the peak fluorescence response against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.

-

For antagonist testing: Plot the inhibition of the agonist response against the log concentration of the antagonist to generate an inhibition curve and determine the IC50 value.

-

Conclusion

The tachykinin receptor family represents a crucial target for therapeutic intervention in a multitude of diseases. A thorough understanding of the principles of ligand selectivity, the intricacies of the downstream signaling pathways, and the methodologies used to probe these interactions is fundamental for the successful development of novel and effective drugs. This technical guide provides a solid foundation of data and protocols to aid researchers and drug development professionals in their efforts to modulate the activity of this important receptor system for therapeutic benefit. The continued exploration of the tachykinin system holds significant promise for addressing unmet medical needs in areas such as pain, inflammation, and psychiatric disorders.

References

- 1. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonpeptide tachykinin receptor antagonists. II. Pharmacological and pharmacokinetic profile of SB-222200, a central nervous system penetrant, potent and selective NK-3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Neurokinin-1 Receptor Isoforms and Their Physiological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neurokinin-1 receptor (NK1R), also known as Tachykinin Receptor 1 (TACR1), is a G-protein coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes.[1][2][3] Its primary endogenous ligand is the neuropeptide Substance P (SP), a member of the tachykinin family.[4][5] The SP/NK1R system is a key mediator in the communication between the nervous and immune systems and is implicated in pain transmission, inflammation, mood and anxiety disorders, and the vomiting reflex.[1][5][6][7] The complexity of NK1R signaling is further enhanced by the existence of naturally occurring isoforms, generated through alternative splicing of the TACR1 gene, which exhibit distinct structural, functional, and signaling properties.[1][8][9] This guide provides a detailed examination of the major NK1R isoforms, their differential functions, and the experimental methodologies used to investigate them.

NK1 Receptor Isoforms: Structure and Genetics

The human TACR1 gene produces two primary splice variants: a full-length isoform and a truncated isoform.[1][2][8]

-

Full-Length NK1R (NK1R-FL): This is the canonical form of the receptor, consisting of 407 amino acids.[1][2][10] It possesses the classic seven-transmembrane domain structure of a GPCR, with an extracellular N-terminus and an intracellular C-terminus containing critical serine and threonine residues for post-translational modifications.[2][11]

-

Truncated NK1R (NK1R-Tr): This shorter isoform consists of 311 amino acids.[1][2][10] It is generated when the intron between exons 4 and 5 of the TACR1 gene is not removed during mRNA processing. This results in a premature stop codon, leading to the exclusion of the final 96 amino acids from the C-terminal tail.[2] This C-terminal region is crucial for G-protein coupling, receptor desensitization, and internalization.[2][11]

Quantitative Data Summary

The structural differences between the NK1R isoforms lead to significant variations in their biochemical and functional properties. These are summarized in the table below.

| Property | Full-Length NK1R (NK1R-FL) | Truncated NK1R (NK1R-Tr) | Reference(s) |

| Size (Amino Acids) | 407 | 311 | [1][2][10] |

| C-Terminal Tail | Complete (includes 96 additional residues) | Lacks 96 C-terminal amino acids | [1][2][12] |

| Substance P Binding Affinity | High | ~10-fold lower than NK1R-FL | [1][6][13][14] |

| Activation Concentration | Nanomolar (nM) concentrations of SP | Micromolar (µM) concentrations of SP | [15][16] |

| Tissue Distribution | Predominantly in the central nervous system (e.g., brain regions except cerebellum) | Predominantly in peripheral tissues (e.g., heart, lung, spleen) and immune cells (monocytes, T-cells, NK cells) | [1][6][8][15] |

| G-Protein Coupling | Efficiently couples to Gq/11 | Impaired G-protein coupling | [1][11] |

| Ca2+ Mobilization (in response to SP) | Robust and rapid increase in intracellular Ca2+ | No significant Ca2+ mobilization | [1][2][10] |

| NF-κB Activation | Induces activation | Does not activate NF-κB | [1][2][16] |

| ERK Activation | Rapid and transient (peak at 1-2 minutes) | Slow and sustained (peak at 20-30 minutes) | [1][10] |

| Receptor Internalization | Undergoes ligand-induced internalization | Resistant to internalization | [2][11] |

Signaling Pathways and Physiological Functions

The distinct structural and biochemical properties of the NK1R isoforms dictate their unique signaling cascades and physiological roles.

Full-Length NK1R (NK1R-FL) Signaling

Upon binding Substance P, the full-length receptor activates the canonical Gαq/11 signaling pathway.[1] This initiates a cascade involving the activation of phospholipase Cβ (PLCβ), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration.[1][10] Simultaneously, DAG activates Protein Kinase C (PKC).[11]

Downstream of this initial signaling, NK1R-FL activation leads to the stimulation of the MAP-kinase pathway, resulting in the rapid phosphorylation of ERK1/2.[1][10] It also potently activates the transcription factor NF-κB, which drives the expression of numerous pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[1][17]

Physiological Roles of NK1R-FL:

-

Pain Transmission: Acts as a key receptor in sensory neurons for transmitting pain signals.[2][5]

-

Emesis: NK1R in the brainstem (area postrema and nucleus tractus solitarius) is a critical component of the vomiting reflex, making its antagonists effective anti-emetics.[2][5][7]

-

Neurogenic Inflammation: Mediates inflammatory responses in the nervous system.[4][6]

-

Stress and Anxiety: Involved in modulating emotional and stress-related behaviors.[2][5]

Truncated NK1R (NK1R-Tr) Signaling

The absence of the C-terminal tail dramatically alters the signaling capacity of the NK1R-Tr.[11][15] It exhibits impaired coupling to G-proteins and, consequently, does not mediate a direct increase in intracellular calcium upon SP binding.[1][2][10] While it can still lead to the phosphorylation of ERK, this activation is significantly delayed compared to the full-length receptor.[1][10] Furthermore, the truncated isoform is unable to activate the NF-κB pathway.[2][16]

Physiological Roles of NK1R-Tr:

-

Immune Modulation: The truncated receptor is predominantly expressed on immune cells.[8][15] It is hypothesized to function as a regulatory mechanism, preventing immune cell activation at the low, basal levels of SP found in plasma.[15] However, at sites of inflammation where SP concentrations become highly elevated, the truncated receptor can be activated, contributing to macrophage chemotaxis and modulation of cytokine responses.[12][15]

-

Disease Pathogenesis: The truncated isoform has been implicated in the replication of HIV.[12] Its differential expression in various cancers, such as glioblastoma and esophageal squamous cancer, suggests a role in tumor progression and may serve as a target for therapy.[18][19][20]

Experimental Protocols

Investigating the distinct properties of NK1R isoforms requires specific experimental approaches. Detailed below are methodologies for key experiments.

Receptor Binding Assay

Objective: To determine and compare the binding affinity (Ki or Kd) of Substance P for the full-length and truncated NK1R isoforms.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably transfected to express either NK1R-FL or NK1R-Tr.

-

Harvest cells, homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors), and centrifuge to pellet the cell debris.

-

Collect the supernatant and perform ultracentrifugation to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Saturation Binding:

-

To determine Kd and Bmax, incubate fixed amounts of membrane protein with increasing concentrations of a radiolabeled NK1R ligand (e.g., [³H]Substance P).

-

Perform parallel incubations with an excess of unlabeled SP to determine non-specific binding.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

-

Assay Termination:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place filters in scintillation vials with scintillation fluid and count the radioactivity using a beta-counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific counts from total counts.

-

Analyze the data using non-linear regression (e.g., one-site binding hyperbola in Prism) to determine the dissociation constant (Kd) and maximum number of binding sites (Bmax).

-

Intracellular Calcium Mobilization Assay

Objective: To functionally assess the ability of SP to induce calcium signaling through NK1R-FL versus NK1R-Tr.

Methodology:

-

Cell Culture:

-

Plate HEK293 cells stably expressing either NK1R-FL or NK1R-Tr onto black-walled, clear-bottom 96-well plates.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with probenecid) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess extracellular dye.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader or on a fluorescence microscope equipped for live-cell imaging.

-

Measure the baseline fluorescence intensity.

-

-

Ligand Addition and Signal Detection:

-

Use the instrument's automated injection system to add varying concentrations of Substance P to the wells.

-

Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes) to capture the transient calcium response.

-

-

Data Analysis:

-

For each concentration, calculate the peak fluorescence response relative to the baseline.

-

Plot the peak response against the logarithm of the SP concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration of SP that elicits a half-maximal response).[10]

-

Isoform-Specific mRNA Quantification by RT-qPCR

Objective: To determine the relative expression levels of NK1R-FL and NK1R-Tr mRNA in different cell types or tissues.

Methodology:

-

RNA Extraction:

-

Isolate total RNA from the cells or tissue of interest using a standard method (e.g., TRIzol reagent or a column-based kit).

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription (RT):

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

-

Primer Design:

-

Design specific primer pairs to distinguish the two isoforms.

-

NK1R-FL: Design the forward primer in exon 4 and the reverse primer in exon 5. This pair will only amplify the spliced full-length transcript.

-

NK1R-Tr: Design the forward primer in exon 4 and the reverse primer within the retained intron 4 sequence. This will specifically amplify the truncated variant.

-

Total NK1R: Design primers in exons common to both isoforms (e.g., within exons 1-3) to measure total receptor mRNA.

-

-

Design primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using a SYBR Green or TaqMan-based assay.

-

Set up reactions containing cDNA template, isoform-specific primers, and qPCR master mix.

-

Run the reaction on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each reaction.

-

Calculate the relative expression of each isoform using the ΔΔCt method, normalizing to the housekeeping gene and a reference sample.

-

References

- 1. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. genecards.org [genecards.org]

- 4. Substance P - Wikipedia [en.wikipedia.org]

- 5. Biological and Pharmacological Aspects of the NK1-Receptor. | Read by QxMD [read.qxmd.com]

- 6. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance [mdpi.com]

- 9. Genetic association of the tachykinin receptor 1 TACR1 gene in bipolar disorder, attention deficit hyperactivity disorder, and the alcohol dependence syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. mdpi.com [mdpi.com]

- 12. Neurokinin 1 receptor isoforms and the control of innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]

- 14. Identification of the Neurokinin-1 Receptor as Targetable Stratification Factor for Drug Repurposing in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Truncation of neurokinin-1 receptor-Negative regulation of substance P signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye | MDPI [mdpi.com]

- 17. Neurokinin‐1 receptor: functional significance in the immune system in reference to selected infections and inflammation | Semantic Scholar [semanticscholar.org]

- 18. Expression of different neurokinin-1 receptor (NK1R) isoforms in glioblastoma multiforme: potential implications for targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. spandidos-publications.com [spandidos-publications.com]

- 20. TACR1 tachykinin receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular and Molecular Effects of NK1 Receptor Blockade

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Neurokinin-1 receptor (NK1R), a member of the tachykinin receptor family and a Class A G-protein-coupled receptor (GPCR), plays a pivotal role in a myriad of physiological and pathological processes.[1] Its primary endogenous ligand is Substance P (SP), an undecapeptide neuropeptide that is widely distributed throughout the central and peripheral nervous systems.[2] The interaction between SP and NK1R is implicated in pain transmission, inflammation, emesis, anxiety, depression, and cell proliferation.[2][3]